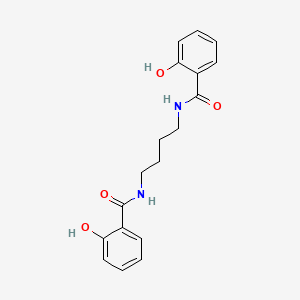![molecular formula C23H26N2O2 B11483376 2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B11483376.png)
2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenoxy group substituted with a butan-2-yl group and an acetamide group linked to a quinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Preparation of 4-(butan-2-yl)phenol: This can be achieved through the alkylation of phenol with 2-bromobutane under basic conditions.
Formation of 2-[4-(butan-2-yl)phenoxy]acetic acid: The phenol derivative is then reacted with chloroacetic acid in the presence of a base to form the acetic acid derivative.
Synthesis of N-[(2-methylquinolin-4-yl)methyl]amine: This intermediate is prepared by reacting 2-methylquinoline with formaldehyde and ammonia.
Coupling Reaction: Finally, the acetic acid derivative is coupled with the amine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3,6-dioxo-1,4-cyclohexadien-1-yl)hexanamide
- 4-Hydroxy-2-quinolones
Uniqueness
2-[4-(butan-2-yl)phenoxy]-N-[(2-methylquinolin-4-yl)methyl]acetamide is unique due to its specific substitution pattern and the presence of both phenoxy and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C23H26N2O2/c1-4-16(2)18-9-11-20(12-10-18)27-15-23(26)24-14-19-13-17(3)25-22-8-6-5-7-21(19)22/h5-13,16H,4,14-15H2,1-3H3,(H,24,26) |
InChI Key |
IAMZJTPZCZWQDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]propanamide](/img/structure/B11483296.png)
![Ethyl 2-(benzylamino)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoate](/img/structure/B11483297.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11483316.png)
![4-(chloromethyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11483321.png)
![ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483330.png)


![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11483350.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483357.png)
![1,11-Dihydrobenzo[f]tetrazolo[1,5-a]quinazoline](/img/structure/B11483360.png)
![Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B11483370.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B11483372.png)


